molecular formula C22H17ClFN3O2 B2633700 1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921526-86-5

1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2633700
CAS RN: 921526-86-5
M. Wt: 409.85
InChI Key: HCBXXGXOKKCAQI-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a pyrido[3,2-d]pyrimidine derivative and has been found to exhibit promising activity against various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

  • Herbicidal Activities: Some pyrimidine derivatives, such as 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, have shown good herbicidal activities, suggesting potential agricultural applications (Yang Huazheng, 2013).
  • Urease Inhibition: Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives have been synthesized and evaluated for their in vitro urease inhibition activity, indicating potential therapeutic applications (A. Rauf et al., 2010).
  • Synthesis and Computational Exploration: Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been efficiently synthesized, with their electronic structures analyzed using computational methods, highlighting the versatility of these compounds in chemical research (Abida Ashraf et al., 2019).

Potential Therapeutic Applications

  • Antitumor Activity: The synthesis and evaluation of 5-arylindeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4(3H)-dione derivatives have been described, highlighting their efficient and facile synthesis under mild conditions. Such compounds could have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents (Zhansheng Wang et al., 2016).

Biopharmaceutical Properties

  • ADME Properties: Research into the ADME (absorption, distribution, metabolism, and excretion) properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has shown significant variation, indicating the importance of structural diversity in determining the biopharmaceutical properties of these compounds (M. Jatczak et al., 2014).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2/c23-17-8-4-9-18(24)16(17)14-27-19-10-5-12-25-20(19)21(28)26(22(27)29)13-11-15-6-2-1-3-7-15/h1-10,12H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBXXGXOKKCAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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